Delta2-Cefepime

描述

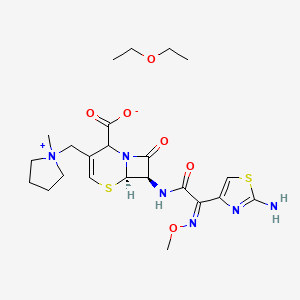

The compound Delta2-Cefepime is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a thiazole ring, a methoxyimino group, and a bicyclic β-lactam core. Its unique configuration and functional groups make it a subject of interest in medicinal chemistry and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole ring and the β-lactam core. The key steps include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyimino Group: This step involves the reaction of an amino group with methoxyiminoacetyl chloride in the presence of a base.

Construction of the Bicyclic β-Lactam Core: This is often done through a cyclization reaction involving a suitable β-lactam precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure high yield and purity.

Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the structure and purity of the compound.

化学反应分析

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The methoxyimino group can be reduced to an amino group using reducing agents such as sodium borohydride.

Substitution: The β-lactam core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include oxidized thiazole derivatives, reduced amino derivatives, and substituted β-lactam compounds.

科学研究应用

Clinical Applications

- Pneumonia Treatment : Delta2-Cefepime is frequently used for treating pneumonia caused by susceptible organisms. A study demonstrated its efficacy in critically ill patients with Gram-negative bacterial pneumonia, highlighting its role in improving clinical outcomes when administered appropriately .

- Febrile Neutropenia : The drug is also indicated for empiric therapy in febrile neutropenic patients. Its use in this context is crucial due to the high risk of severe infections in immunocompromised individuals .

- Urinary Tract Infections : this compound is effective against complicated urinary tract infections, including pyelonephritis. Clinical studies have shown that it achieves adequate therapeutic concentrations in urine, making it a suitable choice for these infections .

- Combination Therapy : In cases of complicated intra-abdominal infections, this compound is often used in combination with metronidazole to enhance its antibacterial spectrum .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for optimizing its use in clinical practice.

- Pharmacokinetics : this compound is typically administered intravenously, with infusion times ranging from 30 to 60 minutes or as a prolonged infusion over several hours. Its distribution is influenced by factors such as renal function and body weight . Notably, it demonstrates variable penetration into the central nervous system, with higher concentrations observed in patients with ventricular drainage compared to those with lumbar punctures .

- Pharmacodynamics : The efficacy of this compound is significantly influenced by the time the drug concentration remains above the minimum inhibitory concentration (MIC) of the target bacteria (T > MIC). Studies suggest that maintaining T > MIC for at least 40-70% of the dosing interval is critical for optimal bactericidal activity against Gram-negative organisms .

Case Study 1: Efficacy in Critically Ill Patients

A recent study evaluated the PK/PD target attainment of this compound in critically ill patients with Gram-negative bacterial pneumonia. The findings indicated that achieving appropriate drug exposure correlated positively with improved daily Sequential Organ Failure Assessment (SOFA) scores and reduced need for vasopressors during treatment .

Case Study 2: Combination Therapy Effectiveness

Another study investigated the use of this compound combined with metronidazole for complicated intra-abdominal infections. The results showed a significant reduction in infection rates and improved patient outcomes compared to monotherapy approaches .

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The β-lactam core is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The thiazole ring and methoxyimino group contribute to its binding affinity and specificity.

相似化合物的比较

Similar Compounds

Penicillin: Shares the β-lactam core but lacks the thiazole ring and methoxyimino group.

Cephalosporin: Another β-lactam antibiotic with a different bicyclic core structure.

Carbapenem: Contains a β-lactam ring fused to a different bicyclic system.

Uniqueness

This compound is unique due to its combination of a thiazole ring, methoxyimino group, and β-lactam core, which confer specific chemical and biological properties not found in other similar compounds.

生物活性

Delta2-Cefepime is a fourth-generation cephalosporin antibiotic, primarily used for its broad-spectrum activity against various gram-positive and gram-negative bacteria. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, mechanisms of action, adverse effects, and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the maintenance of the bacterial cell wall structure. This binding leads to the disruption of cell wall synthesis, resulting in bacterial lysis and death. This compound has a low affinity for chromosomally-encoded beta-lactamases, making it effective against many resistant strains that produce these enzymes .

Pharmacodynamics

The pharmacokinetics of this compound show that it is well-absorbed following intravenous administration, with a bioavailability of approximately 82.3% when given intramuscularly . The drug exhibits a volume of distribution that allows for effective penetration into tissues, including the central nervous system (CNS), which is particularly relevant in treating infections like meningitis.

In Vitro Activity

This compound demonstrates significant in vitro activity against a variety of pathogens, including:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive)

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

A study showed that cefepime is effective against AmpC β-lactamase-producing organisms, with clinical outcomes comparable to meropenem in patients with such infections .

Case Studies

-

Cefepime-Induced Neurotoxicity : A series of case studies reported neurotoxic effects in critically ill patients receiving cefepime. Symptoms included altered mental status and seizures, particularly in patients with renal impairment or those receiving high doses . Table 1 summarizes key findings from these cases:

Case Number Age/Gender GFR (ml/min) Dose (mg) Onset of Symptoms (days) EEG Changes Outcome 1 63/F 11 1000 TDS 16 Seizure disorder Death 2 62/M <10 1000 TDS 6 NCSE 14 days DAMA 3 73/M <10 1000 TDS 1 NCSE 15 days delirious 4 61/F 13.7 1000 TDS 4 Continuous discharge Vegetative state 5 64/F <10 1000 TDS 4 Status epilepticus Recovered - Target-Controlled Infusion Study : A pharmacokinetic study evaluated cefepime's performance in critically ill patients using a target-controlled infusion system. The study found variability in drug concentration levels among patients, highlighting the importance of individualized dosing strategies to optimize therapeutic outcomes .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

- Neurotoxicity : Particularly in patients with renal impairment or those receiving high doses.

- Gastrointestinal disturbances : Such as diarrhea and nausea.

- Allergic reactions : Including rash and anaphylaxis in susceptible individuals.

属性

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2.C4H10O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-3-5-4-2/h8-9,13-14,17H,3-7H2,1-2H3,(H3-,20,21,22,26,28,29);3-4H2,1-2H3/b23-12-;/t13-,14?,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCVQAGQPYVVDA-XVKMNWMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC.C[N+]1(CCCC1)CC2=CSC3C(C(=O)N3C2C(=O)[O-])NC(=O)C(=NOC)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC.C[N+]1(CCCC1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)[O-])NC(=O)/C(=N\OC)/C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747308 | |

| Record name | (6R,7R)-7-{[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate--ethoxyethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88040-25-9 | |

| Record name | (6R,7R)-7-{[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate--ethoxyethane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。